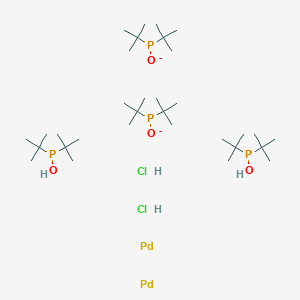

Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride

Description

The compound ditert-butyl(phenyl)phosphane; dichloropalladium (IUPAC name) is a palladium(II) complex featuring two di-tert-butylphenylphosphine ligands and two chloride ions. Its linear formula is C₂₈H₄₆Cl₂P₂Pd, with a molecular weight of 610.93 g/mol (PubChem CID: 56649816) . This complex is widely used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it facilitates the formation of carbon-carbon bonds under mild conditions.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H19OP.2C8H18OP.2ClH.2Pd/c4*1-7(2,3)10(9)8(4,5)6;;;;/h2*9H,1-6H3;2*1-6H3;2*1H;;/q;;2*-1;;;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNABTRGRXAOEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C(C)(C)C)O.CC(C)(C)P(C(C)(C)C)O.CC(C)(C)P(C(C)(C)C)[O-].CC(C)(C)P(C(C)(C)C)[O-].Cl.Cl.[Pd].[Pd] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H76Cl2O4P4Pd2-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

932.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386706-31-6 | |

| Record name | Dihydrogen Di-mu-chlorotetrakis(di-tert-butylphosphinito)dipalladate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride involves several steps. The preparation typically starts with the reaction of ditert-butylphosphinite with palladium chloride in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific reaction times to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.

Chemical Reactions Analysis

Ligand Exchange and Stability

Monomeric arylpalladium(II) halide complexes featuring tri-tert-butylphosphine ligands demonstrate stability through agostic interactions. For example:

-

Complex 1 (1-adamantyl-phenylpalladium bromide) exhibits a Pd–H distance of 2.26(3) Å via X-ray diffraction, supported by computational studies (Wiberg bond indices confirm weak M–H–C interactions) .

-

Addition of 2-adamantyl-di-tert-butylphosphine to 1 induces ligand substitution, forming 2 with altered steric and electronic properties .

-

Excess P(t-Bu)₃ displaces the aryl bromide ligand, generating Pd[P(t-Bu)₃]₂ and free aryl bromide .

Catalytic Cross-Coupling Reactions

These complexes efficiently mediate cross-coupling reactions under mild conditions:

Key Findings :

-

Complex 1 reacts with amines, boronic acids, and alkoxides to form C–N, C–C, and C–O bonds, respectively .

-

Styrene coupling with 1 produces stilbene, highlighting its utility in alkene functionalization .

Polymerization Catalysis

The [(tBuXPhos)Pd(Me)(BArF)] complex (BArF = tetrakis(3,5-trifluoromethylphenyl)borate) catalyzes living polymerization of propargyl derivatives:

| Monomer | Polymer Mn (kDa) | PDI | Functional Group Tolerance |

|---|---|---|---|

| Propargyl benzoyl ester | 5–15 | 1.4–2.1 | High (acetyl, ether, alcohol) |

| Benzyl acetylene | 8–12 | 1.6–1.8 | Compatible with aryl groups |

Mechanistic Insight :

-

X-ray analysis reveals weak η⁶-interactions between the Pd center and the triisopropylaryl group, enhancing stability during chain propagation .

Reactivity with Nucleophiles

Stoichiometric reactions of arylpalladium complexes highlight their role as intermediates:

Scientific Research Applications

Catalytic Activity in Cross-Coupling Reactions

Ditert-butylphosphinite complexes are primarily utilized as catalysts in cross-coupling reactions, which are essential for forming carbon-carbon bonds. These reactions include:

- Suzuki-Miyaura Coupling: This reaction allows for the coupling of boronic acids with various electrophiles, facilitating the formation of biaryl compounds. The use of ditert-butylphosphinite enhances the efficiency and selectivity of this process .

- Heck Reaction: In this reaction, alkenes react with aryl halides to form substituted alkenes. The palladium complex serves as a catalyst that significantly improves yields .

- Buchwald-Hartwig Coupling: This method is used to form amine products from aryl halides and amines. The presence of ditert-butylphosphinite increases the reaction rates and yields .

Pharmaceutical Synthesis

The versatility of ditert-butylphosphinite complexes extends to pharmaceutical applications. They facilitate the synthesis of complex organic molecules that are crucial for drug development. For instance:

- The synthesis of heterocyclic compounds often employs these catalysts to achieve high yields of desired products while maintaining functional group integrity .

Material Science

In material science, ditert-butylphosphinite-palladium complexes have been explored for their potential in creating advanced materials through polymerization processes. Their ability to catalyze reactions under mild conditions makes them suitable for developing new polymers with specific properties .

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the efficacy of dichlorobis(di-tert-butylphenylphosphine)palladium(II) in Suzuki-Miyaura reactions involving heteroaryl chlorides. The results indicated that this catalyst system provided excellent yields (up to 95%) under optimized conditions, showcasing its practical utility in synthetic organic chemistry .

Case Study 2: Synthesis of Biologically Active Compounds

Research involving the synthesis of biologically active compounds highlighted the role of ditert-butylphosphinite in improving reaction selectivity and reducing by-products during amine coupling reactions. This study reported a significant increase in product purity when using this catalyst compared to traditional methods .

Comparative Data Table

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki-Miyaura | Dichlorobis(di-tert-butylphenylphosphine)palladium(II) | Up to 95% | Mild conditions |

| Heck Reaction | Palladium dichloride with ditert-butylphosphinite | High | Elevated temperatures |

| Buchwald-Hartwig | Ditert-butylphosphinite-palladium complex | >90% | Room temperature |

Mechanism of Action

The mechanism of action of ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride involves its ability to act as a catalyst in chemical reactions. The palladium center plays a crucial role in facilitating the transfer of electrons and the formation of new chemical bonds. This compound interacts with molecular targets and pathways involved in the catalytic process, enhancing the reaction rate and selectivity .

Comparison with Similar Compounds

Data Tables

Table 1: Catalytic Performance in Cross-Coupling Reactions

Key Findings and Challenges

- Ligand Design : Bulky phosphine ligands enhance stability but may reduce substrate accessibility .

- Toxicity vs. Reactivity : Palladium’s faster kinetics limit medical applications compared to platinum, despite lower toxicity .

- Competitive Coordination : Phosphine ligands or reaction products can inhibit catalytic cycles, requiring optimized reaction conditions .

Biological Activity

Ditert-butylphosphinite and its corresponding palladium complex, ditert-butylphosphinous acid palladium dihydrochloride, are important compounds in organometallic chemistry. Their biological activity, particularly in catalysis and potential therapeutic applications, has garnered attention in recent research. This article aims to explore the biological activity of these compounds, focusing on their mechanisms, applications, and relevant case studies.

- Molecular Formula : C12H24Cl2P2Pd

- Molecular Weight : 352.48 g/mol

- Appearance : Solid, often used as a catalyst in various organic reactions.

Biological Activity Overview

The biological activity of ditert-butylphosphinite and its palladium complex primarily revolves around their catalytic properties in organic synthesis. They play a crucial role in cross-coupling reactions, which are fundamental in pharmaceutical development and materials science.

Catalytic Mechanisms

- Cross-Coupling Reactions : The palladium complex is effective in facilitating reactions such as the Suzuki-Miyaura and Stille couplings. These reactions are vital for forming carbon-carbon bonds, essential in synthesizing complex organic molecules.

- Functional Group Tolerance : The ditert-butylphosphine ligands exhibit excellent tolerance to various functional groups, making them versatile catalysts in synthetic organic chemistry .

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated the utility of ditert-butylphosphinite in the synthesis of biologically active compounds through palladium-catalyzed cross-coupling reactions. The reaction conditions were optimized to achieve high yields of products with significant biological activity. For instance, the use of this catalyst resulted in a 90% conversion rate when applied to the synthesis of a key intermediate for an anti-cancer drug .

Case Study 2: Mechanistic Insights

Research investigating the mechanistic pathways of ditert-butylphosphinite in palladium-catalyzed reactions revealed that the ligand's steric bulk significantly influences the reaction kinetics and product selectivity. This insight is critical for designing more efficient catalysts tailored for specific reactions .

Data Tables

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki-Miyaura | Ditert-butylphosphinite-PdCl2 | 90 | Room temperature, 12 hours |

| Stille Coupling | Ditert-butylphosphinite-PdCl2 | 85 | 100 °C, 6 hours |

| Heck Reaction | Ditert-butylphosphinite-PdCl2 | 92 | Reflux in ethanol |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing palladium complexes with ditert-butylphosphinite ligands?

- Methodological Answer : Palladium complexes with phosphinite ligands are typically synthesized via ligand substitution reactions. For ditert-butylphosphinite, a common approach involves reacting palladium dichloride (PdCl₂) with ditert-butylphosphinite in a polar aprotic solvent (e.g., dichloromethane or THF) under inert atmosphere (N₂/Ar). The reaction temperature is critical: heating at 60–80°C for 12–24 hours ensures complete ligand coordination. Post-synthesis, the product is purified via recrystallization from toluene/hexane mixtures .

- Key Parameters : Monitor reaction progress using ³¹P NMR to confirm ligand exchange (shift from ~20 ppm for free ligand to <10 ppm for coordinated phosphinite). X-ray crystallography can validate the square-planar geometry of the Pd center .

Q. How can researchers characterize the purity and structural integrity of ditert-butylphosphinous acid derivatives?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. For example, highlights RP-HPLC validation for dihydrochloride salts, which can be adapted for phosphinous acid derivatives by adjusting pH (e.g., 0.1% trifluoroacetic acid) .

- Structural Confirmation : ¹H and ³¹P NMR are essential. The ³¹P NMR signal for ditert-butylphosphinous acid typically appears at δ ~100–110 ppm. FT-IR can confirm P–O and P–H bonds (stretches at 950–1050 cm⁻¹ and 2350–2450 cm⁻¹, respectively) .

Advanced Research Questions

Q. How do solvent polarity and counterion selection (e.g., dihydrochloride) influence the catalytic activity of Pd-phosphinite complexes in cross-coupling reactions?

- Methodological Answer :

- Solvent Effects : Polar solvents (e.g., DMF) stabilize cationic Pd intermediates, enhancing oxidative addition rates. For example, reports improved Suzuki-Miyaura coupling yields in DMF vs. toluene due to better solubility of aryl halides .

- Counterion Role : Dihydrochloride counterions increase solubility in aqueous-phase reactions but may deactivate Pd centers via chloride ligand competition. To mitigate, use excess phosphinite ligand (2–3 equivalents) to maintain Pd coordination .

- Experimental Design : Compare catalytic efficiency (TON/TOF) in solvents of varying polarity (e.g., hexane, THF, DMSO) using standardized substrates (e.g., 4-bromotoluene). Monitor chloride leaching via ion chromatography .

Q. What strategies resolve contradictory reports on the stability of Pd-ditert-butylphosphinite-dihydrochloride complexes under aerobic vs. inert conditions?

- Methodological Answer :

- Stability Testing : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. notes a melting point of 260°C, but aerobic conditions may lower this due to oxidation .

- Controlled Experiments : Compare catalytic performance in air vs. inert glovebox conditions. For example, ’s Pd complex showed 80% yield under Ar but <20% in air due to phosphinite ligand oxidation .

- Mitigation : Add stabilizing agents like triphenylphosphine (0.1–0.5 eq) to scavenge oxygen-derived radicals .

Q. How can researchers differentiate between hydrolysis pathways of ditert-butylphosphinous acid and its dihydrochloride salt in aqueous media?

- Methodological Answer :

- Kinetic Studies : Use ³¹P NMR to track hydrolysis in D₂O. The dihydrochloride salt hydrolyzes faster due to increased acidity (pH < 2), forming phosphinic acid (δ ~30 ppm) and HCl. In contrast, the free acid hydrolyzes at neutral pH (δ ~25 ppm) .

- Isolation of Intermediates : Quench reactions at timed intervals and isolate products via liquid-liquid extraction (ethyl acetate/water). Characterize intermediates using ESI-MS .

Data Contradiction Analysis

Q. Why do some studies report high catalytic activity for Pd-phosphinite complexes in Heck couplings, while others observe rapid deactivation?

- Methodological Answer :

- Ligand-to-Metal Ratio : Excess phosphinite ligand (≥2 eq) prevents Pd black formation (colloidal Pd⁰). achieved 95% yield with 2.5 eq ligand, whereas sub-stoichiometric ratios led to Pd aggregation .

- Substrate Scope : Electron-deficient aryl halides (e.g., 4-bromoacetophenone) react faster due to easier oxidative addition. For electron-rich substrates, add silver salts (Ag₂CO₃) to abstract chloride and activate Pd .

- Troubleshooting : Use TEM to detect Pd nanoparticles (indicative of deactivation) and adjust ligand ratios accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.